(E)-methyl 2-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
The compound "(E)-methyl 2-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate" features a complex heterocyclic architecture combining a tetrahydrobenzo[b]thiophene core with a thiazolidinone-acetamido side chain. Key structural elements include:
- Tetrahydrobenzo[b]thiophene scaffold: A partially hydrogenated thiophene ring fused to a benzene ring, substituted with a methyl ester at position 3 and a 6-methyl group.
- Thiazolidinone-acetamido moiety: A 4-oxothiazolidin-5-yl group with an ethylimino substituent at position 2 and an ethyl group at position 3, linked via an acetamido bridge .
This structure is analogous to EU1794-2 (ethyl 2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate), a compound studied for its role as an NMDAR modulator . The (E)-configuration and additional ethylimino substituent in the target compound likely enhance steric and electronic properties, influencing binding affinity and metabolic stability.
Properties
IUPAC Name |
methyl 2-[[2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4S2/c1-5-21-20-23(6-2)18(25)14(29-20)10-15(24)22-17-16(19(26)27-4)12-8-7-11(3)9-13(12)28-17/h11,14H,5-10H2,1-4H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOSPGSEPJDNOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C1N(C(=O)C(S1)CC(=O)NC2=C(C3=C(S2)CC(CC3)C)C(=O)OC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-methyl 2-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies to provide a comprehensive overview of its pharmacological properties.
Chemical Structure and Synthesis
The compound features a thiazolidinone ring, an acetamido group, and a tetrahydrobenzo[b]thiophene moiety. The synthesis typically involves multi-step reactions starting from simpler precursors. Key steps include:
- Formation of the thiazolidinone ring through cyclization.
- Acetamido group introduction via acylation.
- Final modifications to yield the target compound.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The thiazolidinone structure allows for binding to specific enzymes, potentially inhibiting their activity.
- Cell Signaling Modulation : It may influence pathways such as PI3K and mTORC1, which are critical in cell growth and metabolism .
Antiproliferative Effects
In vitro studies have demonstrated that this compound exhibits significant antiproliferative activities against various cancer cell lines:
Study on Anticancer Activity
A recent study evaluated the anticancer potential of this compound against multiple human cancer cell lines. The findings indicated that it not only inhibited cell proliferation but also induced apoptosis in treated cells. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins .
Antimicrobial Properties
Another investigation focused on the antimicrobial activity of derivatives of this compound. Results showed promising effects against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Key Observations:
- Thiazolidinone Modifications: The 3-ethyl-2-(ethylimino) group in the target compound introduces additional hydrophobicity and conformational rigidity compared to the simpler 2-imino group in EU1794-2 .
- Ester Group Variations : Methyl vs. ethyl esters (target compound vs. EU1794-2) may alter metabolic stability and solubility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
